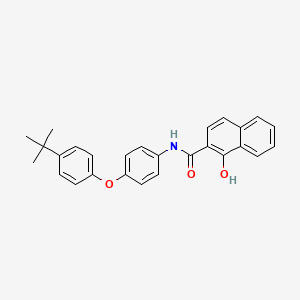
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and a phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the carboxamide group, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include naphthalene derivatives, amines, and phenols. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学研究应用
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
作用机制
The mechanism of action of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can be compared with other similar compounds, such as:
2-Naphthalenecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)-1,4-dimethoxy-: This compound has a similar naphthalene ring structure but differs in the functional groups attached, leading to different chemical properties and applications.
2-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-hydroxy-:
The uniqueness of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
生物活性
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- is a complex organic compound known for its diverse biological activities. With a molecular formula of C33H29N3O3 and a molecular weight of 515.6 g/mol, this compound features a naphthalene ring along with various functional groups that contribute to its reactivity and biological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of the compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 57360-63-1 |
| Molecular Formula | C33H29N3O3 |
| Molecular Weight | 515.6 g/mol |
| IUPAC Name | N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide |
| InChI Key | MEVAAZHTGVFWTB-UHFFFAOYSA-N |
The biological activity of 2-Naphthalenecarboxamide is attributed to its interaction with specific molecular targets within cells. It has been shown to modulate enzyme activities and receptor functions, which can lead to various downstream effects. The compound may act as an inhibitor or activator depending on the biological context.
Key Mechanisms
- Enzyme Inhibition : The compound's hydroxyl group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has demonstrated several significant biological activities associated with 2-Naphthalenecarboxamide:
Anticancer Properties
Studies have indicated that compounds similar to 2-Naphthalenecarboxamide exhibit potent anticancer activity. For instance:
- A study evaluated the growth inhibition of human promyelocytic leukemia cells (HL-60) and small-cell lung cancer cells (SCLC), revealing substantial inhibitory effects against these cell lines .
- Another investigation reported that derivatives of naphthalene compounds showed significant activity against various cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Research indicated that certain derivatives could modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
- Specific substitutions on the phenyl ring were found to enhance anti-inflammatory activity, highlighting the importance of molecular structure in determining biological effects .
Case Studies
Several studies have investigated the biological properties of compounds related to 2-Naphthalenecarboxamide:
- Antitumor Activity : A series of benzo[b]naphtho[2,3-d]furan derivatives were synthesized based on the structural pattern of naphthalene compounds. These showed promising activity against multiple cancer types, including drug-resistant cell lines .
- Optical Properties and Cytotoxicity : A study involving cycloplatinated complexes demonstrated that modifications to naphthalene derivatives could lead to enhanced cytotoxicity against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines .
属性
CAS 编号 |
63149-11-1 |
|---|---|
分子式 |
C27H25NO3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25NO3/c1-27(2,3)19-9-13-21(14-10-19)31-22-15-11-20(12-16-22)28-26(30)24-17-8-18-6-4-5-7-23(18)25(24)29/h4-17,29H,1-3H3,(H,28,30) |
InChI 键 |
RDTBRBJIAPEKEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















